5-tert-Butyl-2-cyclopropylfuran-3-carbaldehyde
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Overview
Description
5-tert-Butyl-2-cyclopropylfuran-3-carbaldehyde is an organic compound with the molecular formula C₁₂H₁₆O₂. It is a furan derivative characterized by the presence of a tert-butyl group and a cyclopropyl group attached to the furan ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-cyclopropylfuran-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopropyl ketones and furan derivatives, followed by the introduction of the tert-butyl group through alkylation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical manufacturing facilities. These facilities utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to achieve large-scale production. The process involves stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-2-cyclopropylfuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitro-substituted furan derivatives
Scientific Research Applications
5-tert-Butyl-2-cyclopropylfuran-3-carbaldehyde is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and pathways.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-2-cyclopropylfuran-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The furan ring’s electronic properties also play a role in its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropylfuran-3-carbaldehyde: Lacks the tert-butyl group, resulting in different reactivity and properties.
5-tert-Butylfuran-3-carbaldehyde: Lacks the cyclopropyl group, affecting its chemical behavior and applications.
Uniqueness
5-tert-Butyl-2-cyclopropylfuran-3-carbaldehyde is unique due to the presence of both the tert-butyl and cyclopropyl groups, which confer distinct steric and electronic effects. These effects influence its reactivity, making it a valuable compound in synthetic chemistry and research applications.
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
5-tert-butyl-2-cyclopropylfuran-3-carbaldehyde |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)10-6-9(7-13)11(14-10)8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
NLIBLVDFQCOXFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(O1)C2CC2)C=O |
Origin of Product |
United States |
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